Piketoprofène

Vue d'ensemble

Description

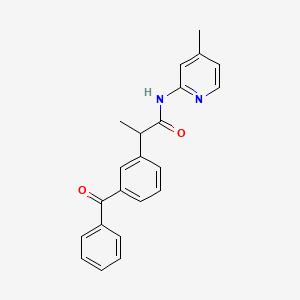

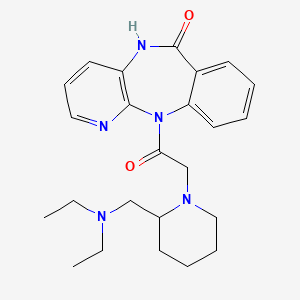

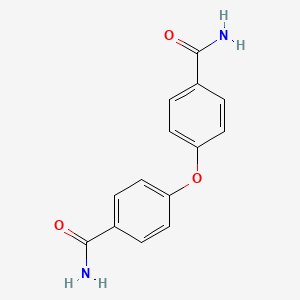

Piketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) for topical use in the form of a cream . It is chemically known as the 4-picolineamide of the NSAID ketoprofen . It is used for local pain relief and mild and occasional inflammation caused by small contusions, bruises, strains, torticollis or other contractures, and lumbago .

Synthesis Analysis

The synthesis of Piketoprofen is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .Molecular Structure Analysis

Piketoprofen has a molecular formula of C22H20N2O2 . The Piketoprofen molecule contains a total of 48 bonds. There are 28 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

Piketoprofen has a molecular weight of 344.41 . It is typically stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Applications De Recherche Scientifique

Analgésique topique pour les troubles musculosquelettiques

Le Piketoprofène est principalement utilisé comme anti-inflammatoire non stéroïdien (AINS) topique. Il a été étudié pour son efficacité dans le traitement du rhumatisme des tissus mous et des troubles musculosquelettiques associés . La formulation en crème permet une application directe sur la zone affectée, offrant un soulagement localisé de la douleur et réduisant l’inflammation.

Études comparatives en rhumatologie

Des recherches ont comparé l’efficacité de la crème de this compound à celle d’autres AINS comme le Flurbiprofène dans le traitement du rhumatisme extra-articulaire . Ces études aident à comprendre l’efficacité relative et le profil d’innocuité du this compound par rapport aux autres options de traitement disponibles en rhumatologie.

Recherche pharmacokinetic

L’absorption et le métabolisme du this compound ont fait l’objet d’études pharmacocinétiques. Des recherches portant sur l’absorption percutanée du this compound chez des modèles animaux, tels que les lapins, fournissent des informations sur sa biodisponibilité et son exposition systémique après administration topique .

Applications dermatologiques

Bien que non directement indiqué pour les affections dermatologiques, les propriétés anti-inflammatoires du this compound peuvent avoir des applications potentielles en dermatologie. Des AINS similaires sont utilisés pour des affections comme la dermatite eczémateuse et l’acné vulgaire, suggérant une voie de recherche possible pour le this compound en thérapie dermatologique .

Gestion de la douleur postopératoire

Les AINS sont une pierre angulaire de la gestion de la douleur postopératoire en raison de leurs effets analgésiques et anti-inflammatoires. Le this compound pourrait être étudié pour son utilité dans les protocoles de gestion de la douleur post-chirurgicale, en particulier lorsque l’application topique peut être avantageuse .

Médecine pédiatrique

L’utilisation des AINS en médecine pédiatrique nécessite une considération particulière en raison du risque d’effets indésirables. Des recherches sur l’innocuité et l’efficacité du this compound chez les enfants pourraient élargir ses applications thérapeutiques, à condition qu’il démontre un profil risque-bénéfice favorable .

Mécanisme D'action

Target of Action

Piketoprofen, a small molecule drug, primarily targets Cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins from arachidonic acid, which play a crucial role in inflammation, pain, and fever.

Mode of Action

Piketoprofen acts as a COX inhibitor . It reduces prostaglandin synthesis by inhibiting the activity of both COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever.

Pharmacokinetics

Piketoprofen is used topically in the form of a cream It’s known that the percutaneous absorption of piketoprofen can be influenced by nonionic surface-active agents .

Result of Action

The inhibition of prostaglandin synthesis by piketoprofen leads to a reduction in inflammation, pain, and fever. This makes it effective for the treatment of conditions such as arthritis, inflammation, and joint diseases .

Action Environment

The action, efficacy, and stability of piketoprofen can be influenced by various environmental factors. For instance, the percutaneous absorption of piketoprofen can be affected by the presence of nonionic surface-active agents . .

Propriétés

IUPAC Name |

2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFKKFRSMGBFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021570, DTXSID90866814 | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60576-13-8 | |

| Record name | Piketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piketoprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIKETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

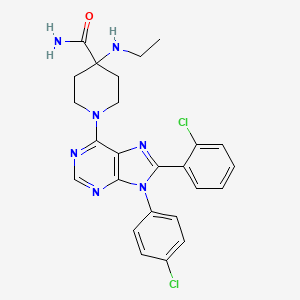

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)